molecular formula C12H13ClF3NO B8169232 4-[2-Chloro-4-(trifluoromethyl)phenoxy]piperidine

4-[2-Chloro-4-(trifluoromethyl)phenoxy]piperidine

Cat. No.: B8169232
M. Wt: 279.68 g/mol
InChI Key: SNLMRIFNJVHKHO-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(trifluoromethyl)phenoxy]piperidine is an organic compound that features a piperidine ring substituted with a phenoxy group, which is further substituted with a chloro and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)phenol and piperidine.

    Reaction Conditions: The phenol is reacted with piperidine in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-120°C).

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-4-(trifluoromethyl)phenoxy]piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at moderate temperatures (50-80°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as ether or ethanol.

Major Products

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include N-oxides or hydroxylated derivatives.

    Reduction: Products include dechlorinated or defluorinated derivatives.

Scientific Research Applications

4-[2-Chloro-4-(trifluoromethyl)phenoxy]piperidine has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

    Agrochemicals: The compound is utilized in the development of herbicides and insecticides due to its bioactive properties.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

Mechanism of Action

The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Similar structure but with a hydroxyl group on the piperidine ring.

    2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a piperidine ring.

    4-Chloro-2-(trifluoromethyl)aniline: Aniline derivative with similar substituents.

Uniqueness

4-[2-Chloro-4-(trifluoromethyl)phenoxy]piperidine is unique due to its combination of a piperidine ring with a phenoxy group substituted with both chloro and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

4-[2-chloro-4-(trifluoromethyl)phenoxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO/c13-10-7-8(12(14,15)16)1-2-11(10)18-9-3-5-17-6-4-9/h1-2,7,9,17H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLMRIFNJVHKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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